A Comprehensive Technical Guide to 4-Formyl-3-methoxybenzonitrile (CAS No. 21962-45-8)
A Comprehensive Technical Guide to 4-Formyl-3-methoxybenzonitrile (CAS No. 21962-45-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Formyl-3-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical industry. With the CAS (Chemical Abstracts Service) number 21962-45-8 , this compound is of significant interest due to its critical role as a starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2][3] This document consolidates essential information on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary applications in drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams.
Chemical and Physical Properties
4-Formyl-3-methoxybenzonitrile, also known as 4-cyano-2-methoxybenzaldehyde, is an aromatic organic compound characterized by the presence of formyl, methoxy, and nitrile functional groups on a benzene (B151609) ring.[1] These functional groups impart a unique reactivity profile, making it a versatile building block in organic synthesis.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 21962-45-8 | [4][5][6][7][8] |
| Molecular Formula | C₉H₇NO₂ | [1][4] |
| Molecular Weight | 161.16 g/mol | [1][4] |
| IUPAC Name | 4-formyl-3-methoxybenzonitrile | |
| Appearance | Off-white to brown crystalline solid | |
| Melting Point | 109-111 °C | |
| Boiling Point | 318.2 °C at 760 mmHg | |
| Density | 1.18 g/cm³ | |
| Flash Point | 138.3 °C | |
| Solubility | Soluble in a wide range of solvents | |
| InChI Key | ZXENVSJZOHXCKL-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Several synthetic routes for 4-Formyl-3-methoxybenzonitrile have been developed, with variations suitable for both laboratory and industrial-scale production. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.
Synthesis via Oxidation of a Phenylacrylate Derivative
A common laboratory-scale method involves the oxidative cleavage of a tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate precursor.
Experimental Protocol:
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To a vigorously stirred solution of 48 g (185 mmol) of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, 207 mg (0.81 mmol) of osmium tetroxide, and 1.4 g (6.14 mmol) of benzyltriethylammonium chloride in 750 ml of a water/THF (2:1) mixture, add 79 g (370 mmol) of sodium metaperiodate in portions.
-
Maintain the reaction temperature below 30°C during the addition.
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Stir the solution at room temperature for an additional hour.
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Add 2000 ml of water to the mixture and filter the resulting solid.
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Dissolve the collected solid in ethyl acetate (B1210297) and wash the organic solution with a saturated sodium chloride solution.
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Dry the organic phase over magnesium sulfate (B86663) and concentrate it under reduced pressure.
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The resulting residue is stirred with petroleum ether to yield 4-Formyl-3-methoxybenzonitrile as a white solid (21.18 g, 71% yield).
Synthesis via Bromination and Hydrolysis
An industrially relevant method starts from 4-methyl-3-methoxybenzonitrile, involving a bromination step followed by hydrolysis.
Experimental Protocol:
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Step 1: Bromination: React 4-methyl-3-methoxybenzonitrile with a brominating agent, such as N-bromosuccinimide, to form the intermediate 3-methoxy-4-(dibromomethyl)benzonitrile.
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Step 2: Hydrolysis: A solution of silver nitrate (B79036) (25.0 g, 147 mmol) in water (75 mL) is added dropwise to a solution of the dibromide intermediate (18.22 g, 59.74 mmol) in refluxing ethanol (B145695) (300 mL).[1]
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The mixture is maintained at reflux for 30 minutes, after which it is filtered and evaporated to dryness.[1]
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The residue is then diluted with water and extracted with ethyl acetate to yield 4-Formyl-3-methoxybenzonitrile as a white solid (9.55 g, 99% yield).[1]
Synthesis via Oxidation of a Hydroxymethyl Derivative
Another synthetic approach involves the oxidation of 4-(hydroxymethyl)-3-methoxybenzonitrile (B8784811).
Experimental Protocol:
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Charge a four-neck reaction flask with 128.7 g of 4-(hydroxymethyl)-3-methoxybenzonitrile (0.788 mol), 205.6 g of manganese dioxide (2.364 mol), and 1600 g of dichloromethane.
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Heat the mixture to 39°C and maintain reflux for approximately 8 hours.
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After the reaction is complete, cool the mixture to room temperature and filter it.
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Wash the filter cake with dichloromethane.
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Concentrate the filtrate to obtain a crude product.
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Recrystallize the crude product from a mixture of 80 g of dichloromethane, 80 g of ethanol, and 240 g of petroleum ether to yield 53 g of 4-Formyl-3-methoxybenzonitrile (42% yield).
Applications in Drug Development
The primary and most significant application of 4-Formyl-3-methoxybenzonitrile is its role as a key starting material in the synthesis of Finerenone.[1][2][3] Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.[1][2] The unique arrangement of functional groups in 4-Formyl-3-methoxybenzonitrile makes it an ideal precursor for constructing the complex dihydropyridine (B1217469) core of Finerenone.
The aldehyde group of 4-Formyl-3-methoxybenzonitrile allows for selective Knoevenagel condensations with ketoesters, which is a critical step in forming the dihydronaphthyridine core of Finerenone.[1]
Beyond its role in Finerenone synthesis, the compound is also utilized in broader chemical research as an intermediate for synthesizing more complex organic molecules and in the development of new pesticides.[1][7] Its nitrile functionality is also of interest for studying enzyme interactions and metabolic pathways.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling 4-Formyl-3-methoxybenzonitrile. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Table 2: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
4-Formyl-3-methoxybenzonitrile is a pivotal chemical intermediate with well-defined properties and established synthetic routes. Its significance is firmly rooted in its indispensable role in the production of Finerenone, a modern therapeutic agent. This guide provides a foundational understanding of this compound for professionals engaged in pharmaceutical research and development, highlighting its synthesis and application. The provided experimental protocols and workflow diagrams serve as practical resources for laboratory and process development activities.
References
- 1. jinanhealthtech.com [jinanhealthtech.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. 4-CYANO-2-METHOXYBENZALDEHYDE/21962-45-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 5. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 6. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tantuchemicals.com [tantuchemicals.com]
- 8. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
